N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide
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Overview
Description
It is a nitric oxide donor with a molecular weight of 191.23 Da and a molecular formula of C6H17N5O2 . This compound is significant due to its ability to release nitric oxide, which has various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropylenetriamine NONOate is synthesized through the reaction of dipropylenetriamine with nitric oxide under controlled conditions. The reaction typically involves the use of a nitric oxide gas source and a solvent such as methanol or ethanol. The reaction is carried out at room temperature and monitored for the release of nitric oxide .
Industrial Production Methods
Industrial production of Dipropylenetriamine NONOate involves large-scale synthesis using similar methods as in the laboratory. The process is scaled up to produce significant quantities, ensuring high purity and consistency. The compound is stored under desiccating conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Dipropylenetriamine NONOate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: It can be reduced to form amines and other nitrogen-containing compounds.
Substitution: The compound can undergo substitution reactions where the nitric oxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various nitrogen oxides, amines, and substituted nitrogen compounds. These products have significant applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Dipropylenetriamine NONOate has numerous scientific research applications:
Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.
Biology: The compound is used to study the effects of nitric oxide on biological systems, including its role in vasodilation and cellular signaling.
Medicine: It has potential therapeutic applications in treating conditions like pulmonary hypertension and other cardiovascular diseases due to its vasodilatory effects.
Mechanism of Action
Dipropylenetriamine NONOate exerts its effects by releasing nitric oxide, which is a potent signaling molecule. Nitric oxide interacts with various molecular targets, including guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This pathway is involved in vasodilation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Dipropylenetriamine NONOate include other nitric oxide donors such as:
- Sodium nitroprusside
- Nitroglycerin
- Isosorbide dinitrate
Uniqueness
Dipropylenetriamine NONOate is unique due to its specific release profile of nitric oxide, which has a half-life of approximately 3 hours at 37°C. This controlled release makes it particularly useful in research and therapeutic applications where sustained nitric oxide delivery is required .
Properties
IUPAC Name |
N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h13H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUBVPQNFCHIBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)N(N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CN(CCCN)N(N=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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